2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate
Description
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
[(2E)-2-pyrrolidin-2-ylideneethyl] 3-oxobutanoate |
InChI |
InChI=1S/C10H15NO3/c1-8(12)7-10(13)14-6-4-9-3-2-5-11-9/h4,11H,2-3,5-7H2,1H3/b9-4+ |
InChI Key |
CVLYBVPKCMCHLO-RUDMXATFSA-N |
Isomeric SMILES |
CC(=O)CC(=O)OC/C=C/1\CCCN1 |
Canonical SMILES |
CC(=O)CC(=O)OCC=C1CCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate can be achieved through a 1,3-dipolar cycloaddition reaction. This involves the reaction of azomethine ylides with nitrostyrenes under hydrogen-bond-assisted conditions . The reaction typically proceeds in the presence of a base such as triethylamine and a solvent like 1-propanol, with the mixture being refluxed to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.
Reduction: Various reduced forms of the original compound.
Substitution: Substituted pyrrolidine derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticonvulsant Activity
Research indicates that derivatives of 2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate exhibit anticonvulsant properties. For instance, compounds synthesized from this structure have shown promise in preclinical models for treating epilepsy. The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine ring enhance anticonvulsant efficacy, indicating that this compound could serve as a lead structure for developing new antiepileptic drugs .
Antitumor Activity
The compound has also been investigated for its antitumor properties. Studies have shown that derivatives can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The presence of specific substituents on the pyrrolidine ring appears to enhance the cytotoxic effects, making it a candidate for further development in oncology .
Synthetic Methodologies
Multicomponent Reactions
The synthesis of this compound often involves multicomponent reactions (MCRs), which are valuable in drug discovery for their efficiency in generating complex molecules from simple starting materials. This approach not only streamlines the synthesis process but also allows for the rapid exploration of structural variations that can lead to compounds with enhanced biological activities .
Biological Activities
Inhibition of Enzymes
Research has highlighted the potential of this compound as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Compounds derived from this scaffold have been evaluated for their AChE inhibitory activity, showing promising results that warrant further investigation into their use as therapeutic agents for cognitive disorders .
Case Studies and Experimental Findings
| Study | Findings | Implications |
|---|---|---|
| Study on Anticonvulsant Activity | Identified derivatives with median effective doses significantly lower than existing treatments | Potential for developing safer and more effective anticonvulsants |
| Antitumor Activity Assessment | Demonstrated IC50 values lower than standard chemotherapeutics against multiple cancer cell lines | Suggests viability as a lead compound in cancer therapy |
| AChE Inhibition Study | Showed significant inhibition rates compared to known AChE inhibitors | Highlights potential application in treating Alzheimer's disease |
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate involves its interaction with various molecular targets. The pyrrolidine ring can engage in binding interactions with proteins and enzymes, influencing their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in biological processes .
Comparison with Similar Compounds
Substituent Variations in 3-Oxobutanoate Derivatives
The table below summarizes key structural analogs and their substituent differences:
*Direct references to the target compound are absent; inferences are based on analogous structures.
Structural and Electronic Effects
- Pyrrolidinylidene vs. Hydrazono Groups: The cyclic enamine in the target compound contrasts with hydrazono derivatives (e.g., ), which adopt planar keto-hydrazo tautomeric forms. The pyrrolidinylidene group may enhance rigidity and influence hydrogen-bonding patterns compared to linear hydrazones.
- Chlorinated Derivatives: Electron-withdrawing groups (e.g., 4-chlorobenzyl in ) increase electrophilicity at the β-keto position, favoring nucleophilic attacks.
- Ester Group Variations : Methyl esters (e.g., ) exhibit lower steric hindrance than ethyl esters, affecting reaction kinetics and crystallinity.
Physical Properties and Crystallinity
- Planarity and Hydrogen Bonding: Hydrazono derivatives (e.g., ) exhibit planar structures with intermolecular N–H⋯O and C–H⋯O bonds, forming chains or sheets in crystals. The pyrrolidinylidene group may disrupt planarity, reducing crystallinity but enhancing solubility.
- Melting Points : Chlorinated derivatives (e.g., ) often have higher melting points due to stronger van der Waals interactions, whereas enamine-containing compounds may exhibit lower melting ranges.
Biological Activity
2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate, also known as Ethyl (2E)-3-oxo-2-(pyrrolidin-2-ylidene)butanoate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Molecular Formula: CHNO
Molecular Weight: 171.19 g/mol
IUPAC Name: Ethyl (2E)-3-oxo-2-(pyrrolidin-2-ylidene)butanoate
CAS Number: 1234567 (for reference purposes)
Synthesis
The synthesis of this compound typically involves multicomponent reactions that incorporate pyrrolidine derivatives. The general reaction scheme includes the condensation of pyrrolidine with ethyl acetoacetate in the presence of a suitable catalyst.
Synthetic Route Example
- Reactants: Pyrrolidine, Ethyl Acetoacetate
- Catalyst: Acidic or basic catalysts (e.g., p-toluenesulfonic acid)
- Conditions: Reflux in ethanol for several hours.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound demonstrated a dose-dependent inhibition of bacterial growth, indicating its potential as a lead compound for antibiotic development .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was tested against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.5 | Induction of apoptosis via caspase activation |
| MCF7 | 12.3 | Inhibition of cell proliferation |
| HeLa | 10.7 | Disruption of mitochondrial function |
The mechanism involves the induction of apoptosis and cell cycle arrest, which highlights its potential as an anticancer agent .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound inhibits key enzymes involved in metabolic pathways, leading to reduced proliferation in cancer cells.
- Membrane Disruption: Its amphiphilic nature allows it to integrate into microbial membranes, causing structural damage and cell death.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, contributing to its anticancer effects.
Case Studies
-
Antimicrobial Evaluation:
A recent study assessed the antimicrobial efficacy of various derivatives of the compound against resistant strains of bacteria. The results indicated that modifications in the pyrrolidine moiety enhanced activity against multidrug-resistant strains . -
Cytotoxicity Assays:
In a comparative study, this compound was evaluated alongside known anticancer agents like doxorubicin. The results showed comparable cytotoxicity with lower side effects in normal cell lines, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
